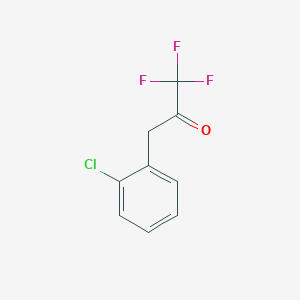

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVFTIRDIQLOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381810 | |

| Record name | 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150322-79-5 | |

| Record name | 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Introduction

This compound is a fluorinated ketone of significant interest in synthetic organic chemistry. The incorporation of a trifluoromethyl group (CF3) into organic molecules can dramatically alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1] Consequently, trifluoromethyl ketones are valuable building blocks and intermediates in the development of pharmaceuticals and agrochemicals.[1][2] This guide provides a detailed exploration of the primary synthetic pathways to this compound, designed for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, provide field-proven experimental protocols, and offer a comparative analysis to inform strategic synthetic planning.

Chapter 1: Retrosynthetic Analysis and Core Strategies

A retrosynthetic approach to this compound reveals two principal bond disconnections, forming the basis of the most prevalent synthetic strategies.

-

C-C Bond Disconnection between C2 and C3: This strategy involves the formation of the bond between the carbonyl carbon and the benzylic carbon. This disconnection points to a nucleophilic 2-chlorobenzyl synthon reacting with an electrophilic trifluoroacetyl group. This is most commonly realized through a Grignard reaction.

-

C-C Bond Disconnection between C1 and C2: This approach involves introducing the trifluoromethyl group to a pre-existing 2-chlorophenylacetyl framework. This points toward the trifluoromethylation of a carboxylic acid derivative, such as an ester or acid chloride, using a suitable CF3-donating reagent.

The following sections will provide an in-depth analysis of these two primary pathways.

Chapter 2: Pathway I: Grignard Reagent Addition to a Trifluoroacetate Ester

This is arguably the most direct and widely employed method for synthesizing aryl trifluoromethyl ketones. The core of this strategy is the nucleophilic addition of a Grignard reagent, formed from 2-chlorobenzyl chloride, to an electrophilic source of the trifluoroacetyl group, typically ethyl trifluoroacetate. A similar, well-documented procedure for the para-chloro isomer validates the robustness of this approach.[3]

Reaction Mechanism and Causality

The synthesis proceeds in two main stages:

-

Formation of the Grignard Reagent: 2-Chlorobenzyl chloride reacts with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form 2-chlorobenzylmagnesium chloride. This is an oxidative addition where the magnesium inserts into the carbon-chlorine bond, inverting the polarity of the benzylic carbon from electrophilic to strongly nucleophilic.

-

Nucleophilic Acyl Substitution: The formed Grignard reagent is then added to ethyl trifluoroacetate at very low temperatures (-70 to -60 °C). The nucleophilic benzylic carbon attacks the highly electrophilic carbonyl carbon of the ester. The low temperature is critical to prevent side reactions, such as the Grignard reagent attacking the newly formed ketone (double addition), which would lead to a tertiary alcohol byproduct. The initial tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to yield the target ketone. An acidic workup is then used to quench any remaining Grignard reagent and protonate any intermediates.[3]

Visualizing the Grignard Pathway

Caption: Grignard pathway for the synthesis of the target ketone.

Detailed Experimental Protocol

This protocol is adapted from analogous syntheses and established organometallic principles.[3]

Step A: Preparation of 2-Chlorobenzylmagnesium Chloride

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. A single crystal of iodine may be added to initiate the reaction.

-

Slowly add a solution of 2-chlorobenzyl chloride (1.0 eq) in anhydrous ether from the dropping funnel to the vigorously stirred magnesium slurry. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the resulting dark solution to room temperature.

Step B: Reaction with Ethyl Trifluoroacetate

-

In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous ether.

-

Cool this solution to between -78 °C and -60 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent from Step A to the cold ethyl trifluoroacetate solution via cannula or dropping funnel, maintaining the low temperature.

-

Once the addition is complete, allow the reaction mixture to slowly warm to approximately -10 °C.

-

Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Acidify the mixture with 10% hydrochloric acid (HCl) to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and wash it sequentially with water and saturated sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield the final product as a clear liquid.

Chapter 3: Pathway II: Trifluoromethylation of 2-Chlorophenylacetic Acid Derivatives

This pathway begins with a more oxidized starting material, 2-chlorophenylacetic acid, and introduces the trifluoromethyl group in a key transformation step. This approach leverages modern trifluoromethylation reagents.

Reaction Mechanism and Causality

The core of this strategy involves converting the carboxylic acid into a more reactive species that can then be trifluoroacetylated, followed by a decarboxylation event. A well-established method involves treating a carboxylic acid with trifluoroacetic anhydride (TFAA) and a base like pyridine.[2]

The proposed mechanism proceeds as follows:

-

Mixed Anhydride Formation: The carboxylic acid reacts with trifluoroacetic anhydride to form a mixed anhydride.

-

Enolate Formation: Pyridine acts as a base to deprotonate the α-carbon, forming a pyridinium enolate intermediate.

-

α-Trifluoroacetylation: The enolate attacks another molecule of the mixed anhydride (or TFAA), adding a trifluoroacetyl group to the α-position.

-

Hydrolysis and Decarboxylation: Upon addition of water during workup, the anhydride is hydrolyzed, and the resulting β-keto carboxylic acid intermediate readily undergoes decarboxylation (loses CO2) to yield the final trifluoromethyl ketone.[2]

An alternative and powerful method involves the direct trifluoromethylation of esters using (trifluoromethyl)trimethylsilane (TMSCF3), often called Ruppert's reagent.[4][5][6] This reaction is typically initiated by a fluoride source, which generates a nucleophilic trifluoromethyl anion (CF3-) that attacks the ester's carbonyl group.

Visualizing the Carboxylic Acid Pathway

Caption: Synthesis from a carboxylic acid derivative via trifluoroacetylation.

Detailed Experimental Protocol (TFAA Method)

This protocol is based on the general procedure developed by Zard and coworkers and further optimized for hindered substrates.[2]

-

To a solution of 2-chlorophenylacetic acid (1.0 eq) in a suitable solvent like toluene, add pyridine (2.5 eq).

-

Add trifluoroacetic anhydride (TFAA) (2.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and cautiously add water to hydrolyze the excess anhydride and trigger decarboxylation.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or vacuum distillation.

Chapter 4: Comparative Analysis of Synthesis Routes

The choice between the Grignard pathway and the carboxylic acid derivative pathway depends on several factors, including starting material availability, scalability, and tolerance to reaction conditions.

| Feature | Pathway I: Grignard Reagent | Pathway II: Carboxylic Acid Derivative |

| Starting Materials | 2-Chlorobenzyl chloride, Ethyl trifluoroacetate | 2-Chlorophenylacetic acid, TFAA/Pyridine |

| Key Transformation | Nucleophilic acyl substitution | α-Trifluoroacetylation & Decarboxylation |

| Key Conditions | Cryogenic temperatures (-78 °C), strictly anhydrous | Moderate heating (60-80 °C) |

| Advantages | High convergence, direct C-C bond formation, often high yielding.[3] | Tolerant of some functional groups, avoids highly reactive organometallics.[2] |

| Disadvantages | Requires strictly anhydrous conditions, sensitive to functional groups that react with Grignard reagents, cryogenic temperatures can be challenging on a large scale. | May require more equivalents of reagents, pyridine can be difficult to remove, potential for side reactions if enolization is not efficient. |

| Scalability | Moderate; temperature control is critical. | Generally good; less sensitive to temperature fluctuations than the Grignard route. |

Conclusion

The synthesis of this compound is most effectively achieved through two primary strategic pathways. The Grignard-based approach offers a direct and efficient route, provided that the stringent requirements for handling organometallic reagents, particularly the need for anhydrous conditions and low temperatures, are met. Alternatively, the trifluoroacetylation of 2-chlorophenylacetic acid provides a robust method that avoids cryogenic conditions and may be more amenable to certain substrates and larger-scale operations. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or development program, including cost, available equipment, and required purity.

References

-

Wiedemann, J., Heiner, T., Mloston, G., Prakash, G. K. S., & Olah, G. A. (1998). Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane. Angewandte Chemie International Edition, 37(6), 820-821. [Link][4][6]

-

Wikipedia. (n.d.). Trifluoromethylation. In Wikipedia. Retrieved January 24, 2024. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]

-

Liu, F., Wu, Q., Wang, X., Dong, Q., & Sun, K. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Royal Society of Chemistry. [Link]

-

Wechem. (2025). Mechanism and selectivity control of trifluoromethylation of free radicals. [Link]

-

Semantic Scholar. (n.d.). Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters. [Link]

-

Reeves, J. T., Tan, Z., Fandrick, D. R., Song, J. J., Yee, N. K., & Senanayake, C. H. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses. [Link]

-

Ni, C., & Hu, J. (2014). Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health. [Link]

-

Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism of the direct synthesis of trifluoromethyl ketones from carboxylic esters. [Link]

-

Reformatsky Reaction. (n.d.). [Link]

-

Merck Index. (n.d.). Reformatsky (Reformatskii) Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

-

Master Organic Chemistry. (n.d.). Darzens Condensation. [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. In Wikipedia. Retrieved January 24, 2024. [Link]

-

Merck Index. (n.d.). Darzens Condensation. [Link]

-

PrepChem.com. (n.d.). Preparation of 3-(p-Chlorophenyl)-1,1,1-trifluoro-2-propanone. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Darzens reaction. In Wikipedia. Retrieved January 24, 2024. [Link]

- Google Patents. (n.d.). Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone.

-

J&K Scientific LLC. (2021). Reformatsky Reaction. [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4'-fluoroacetophenone.

- Google Patents. (n.d.).

-

Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. National Institutes of Health. [Link]

-

Advent Bio. (n.d.). 3-(2-Chlorophenyl)-1,1,1-Trifluoro-2-Propanone. [Link]

- Google Patents. (n.d.). Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole)

-

Wikipedia. (n.d.). Trifluoroacetone. In Wikipedia. Retrieved January 24, 2024. [Link]

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 6. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane. | Semantic Scholar [semanticscholar.org]

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one chemical properties

An In-Depth Technical Guide to 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic trifluoromethyl ketone. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity by altering the electronic and conformational properties of the parent molecule.[1][2] The presence of the 2-chlorophenyl moiety provides a site for further chemical modification and influences the overall steric and electronic profile of the molecule, making it a versatile building block for the synthesis of more complex chemical entities.

This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and reactivity of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClF₃O | - |

| Molecular Weight | 222.59 g/mol | |

| CAS Number | 150322-79-5 | |

| Appearance | Solid, semi-solid, or liquid | [3] |

| InChI Key | FKTNTKPCXIKFBJ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Cl | - |

Synthesis and Mechanistic Considerations

The synthesis of aryl trifluoromethyl ketones has been approached through various methods, many of which require multiple steps or harsh conditions.[1] A highly efficient and scalable one-step approach involves the conversion of enolizable carboxylic acids via enediolate trifluoroacetylation, followed by in-situ decarboxylation.[4] This method is advantageous as it starts from readily available carboxylic acids and avoids the preparation of more reactive intermediates like acid chlorides.[5]

Recommended Synthetic Pathway: Enediolate Trifluoroacetylation

The chosen pathway involves the treatment of 2-chlorophenylacetic acid with a strong base, such as Lithium Diisopropylamide (LDA), to generate a dianion (enediolate). This nucleophilic intermediate is then acylated with an electrophilic trifluoroacetyl source, typically ethyl trifluoroacetate. A final acidic workup quenches the reaction and induces rapid decarboxylation to yield the target ketone.[4]

Caption: Synthesis of this compound from its corresponding carboxylic acid.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of trifluoromethyl ketones from carboxylic acids.[4]

-

Preparation of the Enediolate: To a solution of 2-chlorophenylacetic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) cooled to -20°C under an inert atmosphere (e.g., Nitrogen or Argon), add LDA (2.2 equiv., 1.5 M in cyclohexane) dropwise.

-

Expertise & Experience: The use of a strong, non-nucleophilic base like LDA is critical to generate the enediolate without competing side reactions. The temperature is initially kept low to control the exothermic deprotonation but is allowed to rise to ensure complete formation of the dianion.[4]

-

-

Aging: Allow the reaction mixture to warm to 20°C and stir for 4 hours. This aging period ensures the complete conversion of the carboxylic acid to its enediolate form.

-

Trifluoroacetylation: In a separate flask, cool a solution of ethyl trifluoroacetate (3.0 equiv.) in anhydrous THF to -65°C. Transfer the enediolate solution prepared in step 2 via cannula into this cold solution of ethyl trifluoroacetate.

-

Expertise & Experience: The addition of the nucleophile (enediolate) to the electrophile (ethyl trifluoroacetate) at low temperature is crucial to prevent self-condensation of the ester and other side reactions. Ethyl trifluoroacetate serves as a robust and commercially available source of the trifluoroacetyl group.[6]

-

-

Quench and Decarboxylation: After the addition is complete, allow the mixture to stir for 1 hour. Quench the reaction by adding aqueous HCl (e.g., 1 M).

-

Trustworthiness: The acidic quench serves a dual purpose: it neutralizes the basic reaction mixture and catalyzes the rapid decarboxylation of the intermediate β-keto acid, driving the reaction to completion to form the stable trifluoromethyl ketone.[4]

-

-

Extraction and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Spectroscopic Data and Structural Elucidation

Accurate structural confirmation is paramount. The following section details the expected spectroscopic signatures for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show two main signals.

-

Aromatic Protons (δ 7.2-7.5 ppm): The four protons on the 2-chlorophenyl ring will appear as a complex multiplet in this region.

-

Methylene Protons (-CH₂-) (δ ~4.0 ppm): The two protons of the methylene bridge adjacent to the ketone and the aromatic ring would appear as a singlet. This singlet may exhibit a slight quartet-like splitting due to long-range coupling with the three fluorine atoms (⁴J-HF coupling).

-

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. Expected signals include the carbonyl carbon (C=O) around 190 ppm (quartet due to C-F coupling), carbons of the trifluoromethyl group around 115 ppm (quartet), the methylene carbon (~45 ppm), and multiple signals in the 125-140 ppm range for the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum should display a single, sharp signal (a singlet) around -75 to -80 ppm, characteristic of a trifluoromethyl ketone.

-

Mass Spectrometry (EI-MS): Electron ionization mass spectrometry is a definitive tool for confirming molecular weight and identifying characteristic fragments.

-

Molecular Ion (M⁺): A key diagnostic feature will be the presence of two molecular ion peaks at m/z 222 and m/z 224. This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio.[7]

-

Key Fragments: Expect to see fragmentation corresponding to the loss of the CF₃ group (m/z 69), leading to a fragment at m/z 153/155. Another prominent fragment would be the 2-chlorobenzyl cation (C₇H₆Cl⁺) at m/z 125/127.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands.

-

C=O Stretch: A strong absorption band between 1740-1760 cm⁻¹, typical for a ketone, shifted to higher frequency due to the electron-withdrawing effect of the fluorine atoms.

-

C-F Stretch: Strong, characteristic C-F stretching bands will be present in the 1100-1300 cm⁻¹ region.

-

Reactivity and Applications

Core Reactivity

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon. The adjacent trifluoromethyl group strongly withdraws electron density, making the ketone susceptible to nucleophilic attack.

One of the hallmark chemical properties of trifluoromethyl ketones is their propensity to form stable hydrates in the presence of water. This equilibrium often favors the hydrate (gem-diol) form, which can influence reaction outcomes and analytical characterization.[1]

Caption: Equilibrium between the ketone and its corresponding gem-diol hydrate in the presence of water.

Role in Drug Discovery and Development

Trifluoromethyl ketones are not typically final drug products but are invaluable intermediates.[4] Their unique properties make them powerful building blocks for several reasons:

-

Introduction of the -CF₃ Group: They are precursors for introducing the trifluoromethyl group into a wide range of molecules, a strategy proven to enhance drug efficacy and pharmacokinetic profiles.[8][9]

-

Synthesis of Chiral Alcohols: The ketone can be stereoselectively reduced to form a chiral trifluoromethyl-substituted alcohol, a common structural motif in biologically active compounds.

-

Versatile Chemical Handle: The carbonyl group can be transformed into various other functionalities (e.g., amines, heterocycles), allowing for extensive derivatization and the exploration of structure-activity relationships (SAR). The 2-chloro substituent on the phenyl ring also serves as a handle for cross-coupling reactions to build molecular complexity further.

Safety and Handling

While a specific safety data sheet for this exact compound is not widely available, compounds of this class should be handled with care. Trifluoromethyl ketones are generally considered to be irritants.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

References

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]

-

Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). [Link]

-

Reeves, J. T., et al. (2008). Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. Journal of Organic Chemistry. [Link]

-

Said, M. S., et al. (2023). Electron-Deficient Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Letters. [Link]

-

Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. [Link]

-

Prakash, G. K. S., et al. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .a. The Journal of Organic Chemistry. [Link]

-

Prakash, G. K. S., et al. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry. [Link]

-

The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]

-

Wang, X., et al. (2004). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. [Link]

-

Advent Bio. 3-(2-Chlorophenyl)-1,1,1-Trifluoro-2-Propanone. [Link]

-

LookChem. Cas 404-20-6, 1,1,1-Trifluoro-2-amino-3-phenylpropane. [Link]

-

Wikipedia. Ethyl trifluoroacetate. [Link]

-

Researcher.Life. Synthesis of perfluoroaliphatic grignard reagents. [Link]

-

Wikipedia. Trifluoroacetone. [Link]

-

PubChem. 1,1,1-Trifluoropropane. [Link]

-

Al-Tel, T. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

- Google Patents.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]

-

Reagentia. 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one (1 x 250 mg). [Link]

-

PubMed Central. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

-

PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[10][11]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E2 synthase-1 (mPGES-1) Inhibitor. [Link]

-

ChemBK. 1,1,1-trifluoropropan-2-one. [Link]

-

Dalton Transactions. Inert-atmosphere mass spectrometry for the characterization of air-sensitive organometallic compounds. [Link]

-

National Institutes of Health. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. [Link]

-

Patsnap. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. [Link]

-

SpectraBase. 1,1,1-Trifluoropropane - Optional[¹⁹F NMR] - Chemical Shifts. [Link]

-

NIST WebBook. 2-Propanone, 1,1,1-trifluoro-. [Link]

-

SpectraBase. 1-(2-chlorophenyl)propynone - Optional[¹³C NMR] - Chemical Shifts. [Link]

-

Sigma-Aldrich (Chinese). 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one. [Link]

- Google Patents.US7002043B2 - Process for producing 1,1,1-trifluoroacetone.

-

Doc Brown's Chemistry. mass spectrum of 1-chloropropane. [Link]

Sources

- 1. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 2. jelsciences.com [jelsciences.com]

- 3. 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | 79611-55-5 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 7. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one: Synthesis, Mechanism, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one (CAS 150322-79-5), a trifluoromethyl ketone (TFMK) of significant interest in medicinal chemistry. TFMKs are a pivotal class of compounds, recognized for their utility as bioisosteres and their capacity to act as potent, often reversible, covalent inhibitors of key enzymatic targets.[1] This document will delve into a robust synthetic route for this specific molecule, elucidate its mechanism of action as a cysteine protease inhibitor, provide detailed protocols for its characterization and enzymatic evaluation, and discuss its broader applications in the landscape of drug discovery and development. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.

Introduction: The Significance of the Trifluoromethyl Ketone Moiety

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved target affinity.[2] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of these properties. When appended to a ketone, it creates a highly electrophilic carbonyl carbon, making trifluoromethyl ketones (TFMKs) potent inhibitors of various hydrolases, most notably serine and cysteine proteases.[3]

This compound embodies these characteristics. The presence of the 2-chlorophenyl group provides a scaffold for further synthetic elaboration and introduces specific steric and electronic features that can be exploited for targeted drug design. While its most prominent implicit role is as a potential intermediate in the synthesis of pharmaceuticals like the antiplatelet agent Prasugrel, its intrinsic reactivity as a TFMK warrants a deeper exploration of its potential as a standalone pharmacophore or a versatile synthetic building block.

Synthesis of this compound

A robust and scalable synthesis of 3-aryl-1,1,1-trifluoropropan-2-ones can be achieved through a tandem Claisen condensation and retro-Claisen carbon-carbon bond cleavage reaction.[1][4][5] This methodology offers an efficient route utilizing readily available starting materials.

Reaction Scheme

The synthesis begins with the reaction of 2-chloroacetophenone with ethyl trifluoroacetate in the presence of a strong base, such as sodium hydride (NaH). The reaction proceeds through a tandem Claisen condensation followed by a retro-Claisen cleavage to yield the desired product and ethyl benzoate as a byproduct.[3]

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. Trifluoromethyl ketones (TFMKs) are a class of compounds recognized for their unique electronic properties and potential as enzyme inhibitors.[1][2] The presence of both a trifluoromethyl group and a chlorinated phenyl ring imparts specific characteristics to this molecule, influencing its reactivity, stability, and spectroscopic signature. This document outlines the integrated spectroscopic methodologies required for its unambiguous structural elucidation, providing both the theoretical basis and practical, field-tested protocols for researchers, scientists, and drug development professionals. The causality behind each analytical choice is explained to ensure a deep, functional understanding of the characterization process.

Introduction: The Structural Significance of a Fluorinated Ketone

This compound is a molecule defined by three key structural motifs:

-

The Trifluoromethyl Ketone Core: The powerful electron-withdrawing nature of the -CF₃ group significantly enhances the electrophilicity of the adjacent carbonyl carbon. This makes the ketone susceptible to nucleophilic attack and favors the formation of stable tetrahedral intermediates, a property exploited in the design of enzyme inhibitors.[1]

-

The Methylene Bridge (-CH₂-): This flexible linker separates the aromatic ring from the ketone, influencing the molecule's conformational possibilities and mediating electronic effects between the two larger moieties.

-

The ortho-Chlorophenyl Ring: The chlorine atom at the C2 position of the phenyl ring introduces steric hindrance and specific electronic effects (inductive withdrawal, mesomeric donation) that modulate the molecule's overall reactivity and spectroscopic properties. Its position dictates a unique substitution pattern that is readily identifiable via Nuclear Magnetic Resonance (NMR) spectroscopy.

The combination of these features makes a multi-faceted analytical approach essential for complete and accurate structural confirmation.[3][4] This guide details the workflow for achieving this, moving from initial hypothesis to final, validated structure.

The Strategic Workflow for Structural Elucidation

The confirmation of a molecule's structure is not a linear process but an integrated system of cross-validating techniques. Each method provides a unique piece of the puzzle, and their combined data build a comprehensive and trustworthy picture.[4]

Figure 1: A strategic workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The First Step in Identification

Expertise & Causality: Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound and deducing its elemental formula. For a molecule containing chlorine, MS is particularly powerful due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which provides a definitive signature.

Expected Data & Interpretation: The molecular formula is C₉H₆ClF₃O. The expected molecular weight will show a distinct pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion.

| Ion | Calculated m/z | Isotope | Expected Relative Intensity | Rationale |

| [M]⁺ | 222.01 | ³⁵Cl | 100% | The molecular ion containing the more abundant ³⁵Cl isotope. |

| [M+2]⁺ | 224.01 | ³⁷Cl | ~32% | The molecular ion containing the less abundant ³⁷Cl isotope.[5] |

Fragmentation Analysis: Electron Impact (EI) ionization will cause the molecular ion to fragment in predictable ways. Aromatic ketones are known to produce stable fragment ions.[6][7]

-

Loss of ·CF₃: A primary fragmentation will be the cleavage of the C-C bond adjacent to the carbonyl, leading to the loss of a trifluoromethyl radical. This results in a prominent acylium ion.

-

[M - CF₃]⁺ = C₈H₆ClO⁺ at m/z 153/155.

-

-

Loss of the Chlorobenzyl Radical: Cleavage on the other side of the carbonyl group.

-

[M - C₇H₆Cl]⁺ = C₂F₃O⁺ at m/z 97.

-

-

Chlorotropylium Ion: Aromatic compounds often rearrange to form a stable tropylium cation.

-

[C₇H₆Cl]⁺ at m/z 125/127.

-

Protocol: Acquiring a High-Resolution Mass Spectrum (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrument: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high mass accuracy.

-

Ionization Mode: Operate in positive ion mode.

-

Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass resolution is set to >10,000 to allow for accurate mass determination and formula prediction.

-

Validation: Calibrate the instrument immediately before the run with a known standard to ensure high mass accuracy. The measured mass of the molecular ion should be within 5 ppm of the calculated mass.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[8] For this molecule, the most prominent features will be the carbonyl (C=O) and the carbon-fluorine (C-F) bonds.

Expected Data & Interpretation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Ketone) | ~1740 - 1760 | Strong | The electron-withdrawing -CF₃ group increases the C=O bond order, shifting its frequency higher than a typical aryl ketone (~1690 cm⁻¹). |

| C-F Stretches (-CF₃) | ~1100 - 1300 | Very Strong, Multiple Bands | C-F bonds have large dipole moments, leading to very intense absorption bands. The symmetric and asymmetric stretches of the -CF₃ group will be prominent.[9] |

| C=C Stretches (Aromatic) | ~1450 - 1600 | Medium | Characteristic vibrations of the benzene ring. |

| C-H Stretches (Aromatic/Aliphatic) | ~2900 - 3100 | Weak to Medium | Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic -CH₂- stretches appear just below 3000 cm⁻¹. |

| C-Cl Stretch | ~750 - 780 | Medium to Strong | Corresponds to the ortho-disubstituted benzene ring C-H out-of-plane bend, often coupled with the C-Cl stretch. |

Protocol: Acquiring a Fourier-Transform IR (FT-IR) Spectrum

-

Sample Preparation: As the compound is likely a liquid or low-melting solid, the simplest method is to place a single drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrument: Use a standard FT-IR spectrometer.

-

Background Scan: Perform a background scan with the empty salt plates in the beam path to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Data Processing: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is presented as a plot of % Transmittance vs. Wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule.[3][8] By analyzing the chemical shifts, coupling patterns, and integration of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy

Expected Data & Interpretation:

-

Aromatic Region (δ ~7.2 - 7.6 ppm): Four protons on the ortho-substituted ring will give rise to a complex multiplet pattern. The exact shifts will be influenced by the chlorine atom.

-

Methylene Protons (δ ~4.0 - 4.5 ppm): The two protons of the -CH₂- group will appear as a quartet (q). This is the key signature: their signal is split by the three adjacent fluorine atoms (n+1 rule does not strictly apply, but coupling to n equivalent I=1/2 nuclei gives n+1 peaks). The chemical shift is significantly downfield due to the deshielding effects of both the adjacent carbonyl and the aromatic ring.

¹⁹F NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is essential for characterizing fluorinated compounds. It provides direct information about the fluorine environment. Expected Data & Interpretation:

-

Trifluoromethyl Group (δ ~ -70 to -80 ppm): The three equivalent fluorine atoms of the -CF₃ group will appear as a single signal. This signal will be split into a triplet (t) due to coupling with the two adjacent methylene protons.

¹³C NMR Spectroscopy

Expected Data & Interpretation:

-

Carbonyl Carbon (C=O): Expected around δ 185-195 ppm. The signal will appear as a quartet (q) due to coupling with the three directly attached fluorine atoms (¹J_CF).

-

Trifluoromethyl Carbon (-CF₃): Expected around δ 115-125 ppm. This signal will also be a prominent quartet due to the large one-bond carbon-fluorine coupling (¹J_CF ≈ 290 Hz).

-

Aromatic Carbons: Six distinct signals are expected in the δ 120-140 ppm range, including the carbon bearing the chlorine (C-Cl).

-

Methylene Carbon (-CH₂-): Expected around δ 40-50 ppm. This signal will appear as a quartet (q) due to two-bond coupling to the fluorine atoms (²J_CF).

Summary of Expected NMR Data

| Nucleus | Technique | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ¹H NMR | ~7.2 - 7.6 | m | - | 4H, Ar-H |

| ¹H | ¹H NMR | ~4.0 - 4.5 | q | ³J_HF ≈ 8-10 Hz | 2H, -CH₂ -CF₃ |

| ¹⁹F | ¹⁹F NMR | ~ -75 | t | ³J_FH ≈ 8-10 Hz | 3F, -CF₃ |

| ¹³C | ¹³C NMR | ~190 | q | ²J_CF ≈ 35 Hz | 1C, C =O |

| ¹³C | ¹³C NMR | ~120-140 | m | - | 6C, C aromatic |

| ¹³C | ¹³C NMR | ~118 | q | ¹J_CF ≈ 290 Hz | 1C, -C F₃ |

| ¹³C | ¹³C NMR | ~45 | q | ²J_CF ≈ 30 Hz | 1C, -CH₂ - |

Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra if the spectrometer is not internally referenced.

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

¹H Spectrum: Acquire a standard one-pulse proton spectrum. Ensure proper shimming to obtain sharp peaks. Set the spectral width to cover 0-10 ppm.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. Set the spectral width to cover 0-220 ppm.

-

¹⁹F Spectrum: Acquire a proton-coupled ¹⁹F spectrum. No external standard is typically needed as modern spectrometers can reference it internally. Set the spectral width appropriately (e.g., from 0 to -100 ppm).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software (e.g., TopSpin, Mnova).

Conclusion: Synthesizing the Data for Structural Confirmation

The molecular structure of this compound is definitively confirmed by the convergence of data from multiple spectroscopic techniques.

Figure 2: A diagram showing the convergence of key spectroscopic data to confirm the final molecular structure.

Mass spectrometry establishes the correct molecular weight and elemental formula, with the chlorine isotope pattern serving as a crucial validation point. IR spectroscopy confirms the presence of the key trifluoromethyl ketone functionality. Finally, NMR spectroscopy provides the unambiguous atom-to-atom connectivity map, with the characteristic quartet in the ¹H spectrum and triplet in the ¹⁹F spectrum definitively proving the -CH₂CF₃ linkage. The combination of these self-validating analyses provides an authoritative and trustworthy structural assignment.

References

-

Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (2024). OpenReview. Available at: [Link]

-

UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. Available at: [Link]

-

Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (2024). ChemRxiv. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. (2016). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. (1996). PubMed. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

3-(2-Chlorophenyl)-1,1,1-Trifluoro-2-Propanone. Advent Bio. Available at: [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available at: [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. (2016). Chemical Communications. Available at: [Link]

Sources

- 1. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. openreview.net [openreview.net]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. jchps.com [jchps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one (CAS No. 150322-79-5), a fluorinated ketone of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a predictive but scientifically rigorous characterization. This guide is intended for researchers, scientists, and drug development professionals, offering not only the anticipated spectral data but also the underlying scientific rationale and field-proven experimental protocols for its acquisition.

Introduction and Molecular Structure

This compound is an aromatic trifluoromethyl ketone with the molecular formula C₉H₆ClF₃O and a molecular weight of 222.59 g/mol . Its structure features a trifluoroacetyl group attached to a methylene bridge, which is in turn bonded to a 2-chlorophenyl ring.

The unique combination of a highly electronegative trifluoromethyl group, a carbonyl moiety, a methylene spacer, and a substituted aromatic ring suggests a distinct and informative spectroscopic profile. Accurate interpretation of this profile is critical for reaction monitoring, quality control, and understanding the molecule's chemical behavior. This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum is anticipated to show two distinct sets of signals corresponding to the benzylic methylene protons and the four aromatic protons.

-

Methylene Protons (-CH₂-) : These two protons are chemically equivalent and are adjacent to the electron-withdrawing trifluoroacetyl group and the aromatic ring. This environment will cause a significant downfield shift. The signal is expected to be a singlet, as there are no adjacent protons for spin-spin coupling. However, long-range coupling to the fluorine atoms (⁴JHF) might cause slight broadening or a very finely split quartet, though this is often not resolved in standard spectra.

-

Aromatic Protons (Ar-H) : The 2-chloro substitution pattern results in four unique aromatic protons. Their chemical shifts are influenced by the inductive effect of the chlorine atom and the methylene-ketone substituent. They will appear as complex multiplets in the aromatic region of the spectrum. The proton ortho to the chlorine (H-6) and the proton ortho to the substituent (H-3) will likely be the most deshielded.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂- | 4.0 - 4.5 | Singlet (s) or narrow Quartet (q) | ⁴JHF ≈ 1-2 Hz |

| Ar-H | 7.2 - 7.6 | Multiplet (m) | N/A |

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to each unique carbon atom in the molecule.

-

Trifluoromethyl Carbon (-CF₃) : This carbon will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift will be significantly influenced by the attached fluorine atoms.

-

Carbonyl Carbon (-C=O) : The ketone carbonyl carbon is highly deshielded and will appear far downfield. It will exhibit coupling to the adjacent CF₃ group, appearing as a quartet (²JCF).

-

Methylene Carbon (-CH₂-) : This carbon is situated between two electron-withdrawing groups, placing its resonance downfield from typical aliphatic carbons.

-

Aromatic Carbons (Ar-C) : Six distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine (C-2) and the carbon bearing the substituent (C-1) will have their chemical shifts significantly influenced by these groups. The remaining four carbons (C-3, C-4, C-5, C-6) will appear in the typical aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) | Predicted Coupling Constant (J, Hz) |

| -C F₃ | 115 - 120 | Quartet (q) | ¹JCF ≈ 280-295 Hz |

| -C =O | 188 - 195 | Quartet (q) | ²JCF ≈ 30-40 Hz |

| -C H₂- | 40 - 45 | Singlet (s) or Triplet (t) from deuterium | N/A |

| Ar-C -Cl (C-2) | 132 - 136 | Singlet (s) | N/A |

| Ar-C -CH₂ (C-1) | 130 - 134 | Singlet (s) | N/A |

| Ar-CH (C-3 to C-6) | 127 - 132 | Singlets (s) | N/A |

¹⁹F NMR Spectroscopy: The Fluorine Signature

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range.[1]

For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of a CF₃ group adjacent to a carbonyl typically falls in the -75 to -85 ppm range relative to a CFCl₃ standard.[2][3] This signal should appear as a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, it may appear as a triplet due to coupling with the two methylene protons (⁴JFH), although this long-range coupling can sometimes be too small to resolve.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | -76 to -82 | Singlet (s) or Triplet (t) | ⁴JFH ≈ 1-2 Hz |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference like CFCl₃ can be used.

-

Instrument Setup : Utilize a multinuclear NMR spectrometer with a field strength of at least 300 MHz for ¹H.

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time is required due to the lower natural abundance of ¹³C. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and accumulation of several hundred to a few thousand scans.

-

¹⁹F NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment, with or without proton decoupling. ¹⁹F is a highly receptive nucleus, so a good spectrum can be obtained quickly (e.g., 16-32 scans).[4]

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the reference signal. Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carbonyl group, the C-F bonds, and the substituted aromatic ring.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2960 - 2850 | C-H Stretch | Methylene (-CH₂-) | Medium-Weak |

| ~1750 - 1730 | C=O Stretch | Ketone (α-CF₃) | Strong, Sharp |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium |

| 1350 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong, Broad |

| ~750 | C-Cl Stretch | Aryl Chloride | Medium-Strong |

The most characteristic peak will be the strong carbonyl (C=O) stretch. Its frequency is shifted higher than a typical ketone (~1715 cm⁻¹) due to the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl group. The C-F stretching region will show one or more very strong and broad absorption bands, which is a hallmark of fluorinated organic compounds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation :

-

Neat Liquid : If the compound is a liquid, a thin film can be prepared by placing a drop between two KBr or NaCl plates.

-

Solid (KBr Pellet) : If the compound is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

ATR : Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.

-

-

Data Acquisition : Place the sample in an FTIR spectrometer. Collect a background spectrum of the empty sample holder or clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing : The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, Electron Ionization (EI) is a suitable technique.

The mass spectrum is expected to show a clear molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: M⁺ at m/z 222 and M+2 at m/z 224, with a characteristic ~3:1 intensity ratio.

The primary fragmentation pathway is predicted to be alpha-cleavage, which involves the breaking of bonds adjacent to the carbonyl group.

Table 5: Predicted Key Mass Fragments (EI-MS)

| m/z | Ion Formula | Identity | Notes |

| 222/224 | [C₉H₆ClF₃O]⁺ | Molecular Ion (M⁺) | Characteristic 3:1 isotope pattern for Chlorine. |

| 153/155 | [C₈H₆Cl]⁺ | [M - COCF₃]⁺ | Loss of the trifluoroacetyl radical. |

| 125/127 | [C₇H₆Cl]⁺ | [M - CH₂COCF₃]⁺ | Cleavage of the C-C bond between the methylene and phenyl group. |

| 97 | [C₂F₃O]⁺ | [COCF₃]⁺ | Trifluoroacetyl cation. |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation; often a prominent peak in fluorinated compounds. |

Predicted Fragmentation Pathway

The major fragmentation is initiated by the ionization of the ketone. Alpha-cleavage on either side of the carbonyl group is the most probable event.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction : Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or dichloromethane if necessary) into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, a gas chromatograph (GC-MS).

-

Ionization : Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Analysis : Scan a mass range appropriate for the compound, for example, m/z 40-300, to detect the molecular ion and key fragments.

-

Data Analysis : Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions observed in the spectrum.

Integrated Spectroscopic Workflow

The comprehensive characterization of a novel compound relies on the logical integration of multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system for identity confirmation.

Caption: Integrated workflow for the spectroscopic characterization of the target molecule.

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic analysis of this compound. The anticipated data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry collectively create a unique molecular fingerprint. The key identifying features are expected to be the singlet methylene protons in ¹H NMR, the quartet signals for the carbonyl and CF₃ carbons in ¹³C NMR, the characteristic ¹⁹F NMR chemical shift, the high-frequency C=O stretch in the IR spectrum, and the distinctive M/M+2 isotopic pattern in the mass spectrum. The provided protocols offer a standardized approach for researchers to acquire and validate this data experimentally.

References

-

Advent Bio. (n.d.). 3-(2-Chlorophenyl)-1,1,1-Trifluoro-2-Propanone. Retrieved January 14, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 14, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Computational 19F NMR. 2. Organic Compounds. Retrieved January 14, 2026, from [Link]

Sources

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one physical properties

An In-depth Technical Guide to the Physical Properties of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound, with the CAS Number 150322-79-5, is a halogenated ketone. Its structure, featuring a trifluoromethyl group adjacent to a carbonyl, and a 2-chlorophenyl moiety, suggests unique chemical reactivity and physical characteristics. The electron-withdrawing nature of the trifluoromethyl and chloro groups significantly influences the molecule's polarity, and consequently its interactions, boiling point, melting point, and solubility. Understanding these properties is paramount for its application in synthesis, purification, and formulation.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Core Physical Properties: Known and Estimated Values

A thorough literature search did not yield specific, experimentally verified physical properties for this compound. However, we can project probable characteristics based on analogous compounds.

| Property | Value | Source/Basis for Estimation |

| CAS Number | 150322-79-5 | Advent Bio[1] |

| Molecular Formula | C₉H₆ClF₃O | Advent Bio[1] |

| Molecular Weight | 222.59 g/mol | Advent Bio[1] |

| Physical Form | Likely a liquid or low-melting solid at room temperature. | Based on related compounds like 3-phenyl-1,1,1-trifluoropropan-2-one (liquid) and the parent compound 1,1,1-trifluoroacetone (liquid). |

| Melting Point | Not available. | - |

| Boiling Point | Estimated to be in the range of 200-230 °C at atmospheric pressure. | Based on the boiling point of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone (216.6°C at 760 mmHg). |

| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, ethyl acetate, acetone) and have limited solubility in water. | Based on the general solubility of halogenated organic compounds and ketones. |

Experimental Determination of Physical Properties

The following section details the authoritative methodologies for determining the key physical properties of novel compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a solid's purity.[2][3] For a pure crystalline compound, the melting range is typically sharp, within 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting range.[2][3]

Methodology: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid.[4]

Figure 2: Workflow for melting point determination by the capillary method.

Causality in Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow temperature ramp (1-2°C per minute) is crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting range.[2] Rapid heating can lead to a erroneously broad and elevated melting point reading.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] It is a key physical constant for characterizing liquids.

Methodology: Micro-Boiling Point Determination (Thiele Tube or Digital Apparatus)

For small sample volumes, the micro-boiling point method is highly effective.[6][7]

Procedure using a Thiele Tube:

-

Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into a small test tube (fusion tube).

-

Capillary Inversion: Place a melting point capillary tube, sealed at one end, open-end-down into the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[6]

-

Observation: Continue heating until a continuous and rapid stream of bubbles is observed. Stop heating.

-

Recording: The bubbling will slow and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[8]

Self-Validating System: The principle relies on the equilibrium between the vapor pressure inside the capillary and the external pressure. The point at which the liquid re-enters the capillary signifies that the external pressure has just overcome the internal vapor pressure, which corresponds to the boiling point.

Spectroscopic and Chromatographic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9] For this compound, the following characteristic absorptions are expected:

-

C=O (Ketone) Stretch: A strong, sharp absorption band is expected in the region of 1715-1750 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group will likely shift this peak to a higher wavenumber compared to a simple aliphatic ketone (typically around 1715 cm⁻¹).[10][11]

-

C-F Stretch: Strong absorptions are expected in the region of 1100-1300 cm⁻¹ due to the C-F bonds of the trifluoromethyl group.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the chlorophenyl ring.

-

C-Cl Stretch: A weak to medium absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

-

¹H NMR: The proton spectrum is expected to show signals for the methylene (-CH₂-) protons and the aromatic protons of the chlorophenyl group. The methylene protons will likely appear as a singlet, shifted downfield due to the adjacent carbonyl and aromatic ring. The aromatic protons will exhibit a complex splitting pattern in the aromatic region (typically 7.0-8.0 ppm).

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (likely in the 190-200 ppm region), the carbons of the aromatic ring, the methylene carbon, and the carbon of the trifluoromethyl group.[12] The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds.[13] A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group adjacent to a carbonyl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity.[14]

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (222.59 g/mol ) should be observed.

-

Isotope Pattern: Due to the presence of a chlorine atom, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, which is a characteristic signature of a monochlorinated compound.[15]

-

Fragmentation Peaks: Common fragmentation pathways for ketones include alpha-cleavage. We would expect to see a prominent peak corresponding to the loss of the CF₃ group, resulting in a fragment ion. Other fragmentations involving the chlorophenyl ring are also likely.

Solubility Profile and Determination

The "like dissolves like" principle is a fundamental guide to solubility. As a moderately polar molecule, this compound is expected to be soluble in a range of organic solvents.

Methodology: Qualitative Solubility Testing

A systematic approach to solubility testing can provide insights into the functional groups and polarity of a compound.

Figure 3: A simplified workflow for qualitative solubility testing.

Interpretation:

-

Solubility in Water: Would suggest high polarity, which is unlikely for this compound.

-

Solubility in Ether: Indicates a non-polar or moderately polar nature.

-

Solubility in 5% NaOH or 5% HCl: This compound is not expected to be soluble in dilute acid or base as it lacks significant acidic or basic functional groups.

-

Solubility in Concentrated H₂SO₄: Most organic compounds containing oxygen are soluble in cold, concentrated sulfuric acid.

Safety, Handling, and Storage

Proper handling of this compound is essential. As a halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[9]

-

Personal Protective Equipment: Safety goggles, a lab coat, and nitrile gloves should be worn.[9]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide provides a comprehensive framework for understanding and determining the physical properties of this compound. While specific experimental data is currently limited, the outlined methodologies and comparative analysis with related compounds offer a robust starting point for any researcher working with this molecule. The application of the described experimental protocols will enable the generation of reliable data, crucial for the advancement of research and development involving this compound.

References

-

Advent Bio. 3-(2-Chlorophenyl)-1,1,1-Trifluoro-2-Propanone. [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy (IR). [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

YouTube. Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

LibreTexts Chemistry. 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

SSERC. Melting point determination. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

Unknown. Experiment 1 - Melting Points. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

LibreTexts Chemistry. Organic Compounds Containing Halogen Atoms. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Unknown. experiment (1) determination of melting points. [Link]

-

LibreTexts Chemistry. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Semantic Scholar. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Reagentia. 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one (1 x 250 mg). [Link]

-

PubMed Central. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

ResearchGate. An Overview of Fluorine NMR. [Link]

-

ACS Publications. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Wikipedia. Trifluoroacetone. [Link]

- Google Patents.

-

ChemBK. 1,1,1-trifluoropropan-2-one. [Link]

-

PubChem. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID. [Link]

-

PubChem. 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774. [Link]

-

Patsnap. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka. [Link]

-

NIST WebBook. 1,1,1-Trifluoro-2-propanol. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. mgchemicals.com [mgchemicals.com]

- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. chemreg.net [chemreg.net]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.es [fishersci.es]

- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 9. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Fluorinated Ketone | Western Minmetals (SC) Corporation [matltech.com]

- 15. 1,1,1-Trifluoro-2-propanone(421-50-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility Profile of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one

This guide provides a comprehensive overview of the methodologies and theoretical considerations for determining the solubility profile of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications in synthesis, formulation, and biological studies. While specific experimental solubility data for this compound is not extensively published, this guide furnishes the necessary protocols and scientific reasoning to establish its solubility profile in a laboratory setting.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in the development of new chemical entities.[1] For a compound like this compound, which, like similar halogenated and trifluoromethylated ketones, serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its solubility is paramount.[2] The aqueous solubility of a compound directly influences its bioavailability and is a key determinant in the Biopharmaceutics Classification System (BCS).[1][3] Furthermore, its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and the development of stable formulations.

This guide will provide the foundational knowledge and practical, step-by-step protocols for determining the solubility of this compound across a range of relevant aqueous and organic solvent systems.

Theoretical Framework for Solubility